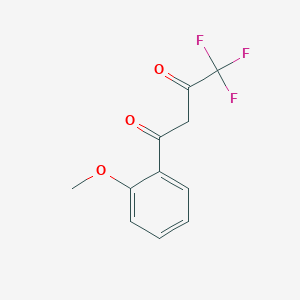
4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione
Übersicht
Beschreibung
“4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione” is a chemical compound with the linear formula C11H8F4O3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione” is represented by the SMILES stringCOC1=C(C(CC(C(F)(F)F)=O)=O)C=C(F)C=C1 . This indicates that the compound contains a methoxyphenyl group attached to a trifluorobutane-1,3-dione moiety. Physical And Chemical Properties Analysis
The compound is a solid . Unfortunately, the retrieved data does not provide more specific physical and chemical properties such as melting point, boiling point, and density.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- A study by Chaudhari (2012) focused on synthesizing derivatives from 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and evaluating their antimicrobial activity, showing some compounds with significant activity (Chaudhari, 2012).
Dye-Sensitized Solar Cells
- Islam et al. (2006) synthesized a series of aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers, including 4,4,4-trifluoro-1-(phenyl)butane-1,3-dione, for use in dye-sensitized solar cells, demonstrating their potential in improving red-light absorptivity (Islam et al., 2006).
Regioselective CC Bond Cleavage
- Research by Solhnejad et al. (2013) on arylhydrazones of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-diones explored regioselective carbon–carbon bond cleavage, achieving distinct hydrazono-1-(thiophen-2-yl)ethanones upon heating (Solhnejad et al., 2013).
Metal Complex Synthesis
- Woods et al. (2009) conducted a study on synthesizing nickel(II) and copper(II) complexes with 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione and characterized their properties, suggesting potential applications in magnetic and spectral measurements (Woods et al., 2009).
Photoluminescent Materials
- Wang et al. (2015) synthesized and characterized europium(III) complexes with 4,4,4-trifluoro-1-(6-methoxy-naphthalen-2-yl)-butane-1,3-dione, exhibiting potential applications in luminescent materials (Wang et al., 2015).
Molecular and Crystal Structure Analysis
- Studies like that of Wang, Fan, and Zheng (2010) have focused on the crystal structure of complexes involving 4,4,4-trifluoro-1-(6-methoxynaphthalen-2-yl)butane-1,3-dione, advancing the understanding of molecular structures (Wang, Fan, & Zheng, 2010).
Mixed-Ligands Complexes Formation
- Meena and Grover (2018) investigated the formation constants of mixed-ligands complexes of Cadmium(II) with amino acids and 4,4,4-trifluoro-1-(2-napthyl)butane-1,3-dione, contributing to the field of coordination chemistry (Meena & Grover, 2018).
Potential in Polymer Stabilization
- A study by Wu et al. (1991) found that compounds like 4,4,4-trifluoro-phenylbutane-1,3-dione could photostabilize polyisoprene, suggesting applications in protecting materials from UV radiation (Wu et al., 1991).
Safety And Hazards
The compound is classified as an Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . The hazard statements include H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H413 (May cause long lasting harmful effects to aquatic life) .
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-1-(2-methoxyphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-9-5-3-2-4-7(9)8(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKQEULAECFIOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377945 | |
| Record name | 4,4,4-trifluoro-1-(2-methoxyphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(2-methoxyphenyl)butane-1,3-dione | |
CAS RN |
15191-69-2 | |
| Record name | 4,4,4-trifluoro-1-(2-methoxyphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

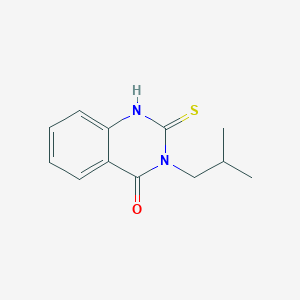
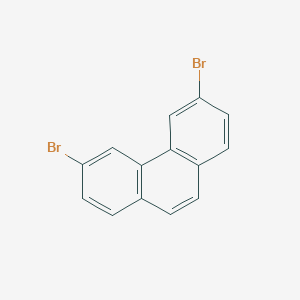
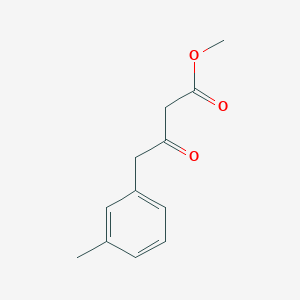
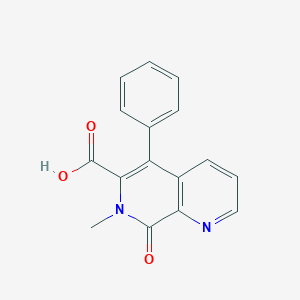
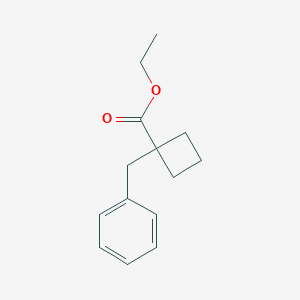
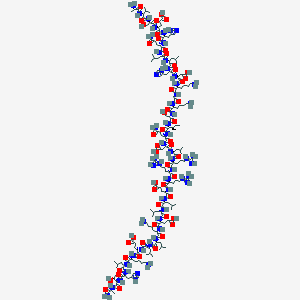
![2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide](/img/structure/B169150.png)
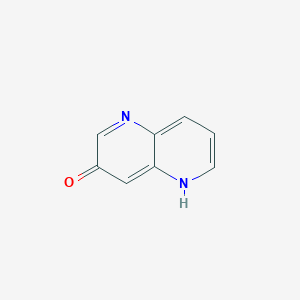
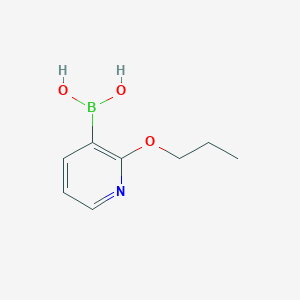
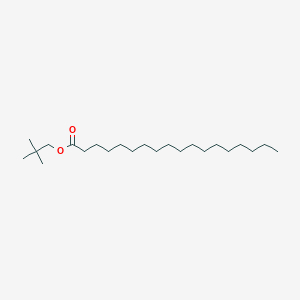
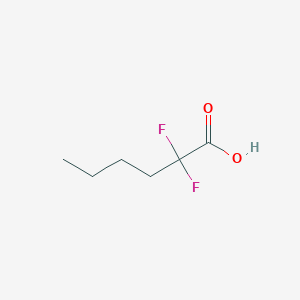
![N,N'-bis[(dimethylamino)methylene]thiourea](/img/structure/B169161.png)
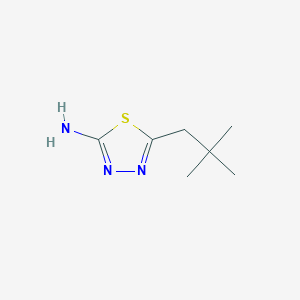
![methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B169173.png)